Cas no 2228791-80-6 (1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

1-(2-methyloxolan-3-yl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methyloxolan-3-yl)cyclopentan-1-amine
- EN300-1797995
- 2228791-80-6
-
- インチ: 1S/C10H19NO/c1-8-9(4-7-12-8)10(11)5-2-3-6-10/h8-9H,2-7,11H2,1H3
- InChIKey: YOKBGQUNLBPFGT-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1C)C1(CCCC1)N
計算された属性
- せいみつぶんしりょう: 169.146664230g/mol
- どういたいしつりょう: 169.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
1-(2-methyloxolan-3-yl)cyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797995-5.0g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 5g |
$5056.0 | 2023-05-26 | ||
Enamine | EN300-1797995-0.25g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 0.25g |
$1604.0 | 2023-09-19 | ||
Enamine | EN300-1797995-0.05g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 0.05g |
$1464.0 | 2023-09-19 | ||
Enamine | EN300-1797995-10.0g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 10g |
$7497.0 | 2023-05-26 | ||
Enamine | EN300-1797995-10g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 10g |
$7497.0 | 2023-09-19 | ||
Enamine | EN300-1797995-1g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 1g |
$1742.0 | 2023-09-19 | ||
Enamine | EN300-1797995-0.1g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 0.1g |
$1533.0 | 2023-09-19 | ||
Enamine | EN300-1797995-2.5g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 2.5g |
$3417.0 | 2023-09-19 | ||
Enamine | EN300-1797995-0.5g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 0.5g |
$1673.0 | 2023-09-19 | ||
Enamine | EN300-1797995-1.0g |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine |
2228791-80-6 | 1g |
$1742.0 | 2023-05-26 |
1-(2-methyloxolan-3-yl)cyclopentan-1-amine 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
1-(2-methyloxolan-3-yl)cyclopentan-1-amineに関する追加情報
Recent Advances in the Study of 1-(2-methyloxolan-3-yl)cyclopentan-1-amine (CAS: 2228791-80-6)
The compound 1-(2-methyloxolan-3-yl)cyclopentan-1-amine (CAS: 2228791-80-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentylamine and oxolane structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the synthesis and optimization of 1-(2-methyloxolan-3-yl)cyclopentan-1-amine. Researchers have developed novel synthetic routes to improve yield and purity, addressing previous challenges in large-scale production. Advanced techniques such as asymmetric catalysis and green chemistry approaches have been employed to enhance the efficiency and sustainability of the synthesis process. These advancements are critical for ensuring the compound's availability for preclinical and clinical studies.
Pharmacological studies have revealed that 1-(2-methyloxolan-3-yl)cyclopentan-1-amine exhibits notable activity in modulating specific neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary in vitro and in vivo experiments suggest that the compound may have applications in treating neurological disorders such as depression, anxiety, and Parkinson's disease. Its ability to cross the blood-brain barrier with high efficiency further underscores its therapeutic potential.
In addition to its neurological effects, recent research has explored the compound's anti-inflammatory and analgesic properties. Studies using animal models have demonstrated that 1-(2-methyloxolan-3-yl)cyclopentan-1-amine can significantly reduce inflammation and pain responses, comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new avenues for its use in managing chronic pain conditions and inflammatory diseases.
Despite these promising results, challenges remain in understanding the compound's long-term safety and efficacy. Ongoing toxicology studies aim to identify any potential adverse effects and establish safe dosage ranges. Furthermore, researchers are investigating the compound's pharmacokinetics and metabolism to optimize its therapeutic profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(2-methyloxolan-3-yl)cyclopentan-1-amine (CAS: 2228791-80-6) represents a promising candidate for drug development, with potential applications in neurology and pain management. Continued research and development efforts will be essential to fully realize its therapeutic benefits and address any remaining challenges. This compound exemplifies the innovative strides being made in chemical biology and pharmaceutical sciences, highlighting the importance of interdisciplinary collaboration in advancing medical treatments.
2228791-80-6 (1-(2-methyloxolan-3-yl)cyclopentan-1-amine) 関連製品
- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)
- 1822715-83-2(2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 1931900-04-7(trans-3-Bromocyclobutanecarboxylic acid)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)




